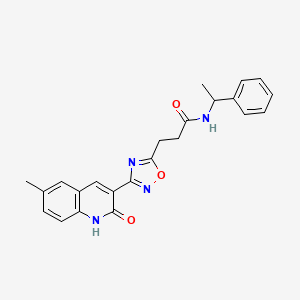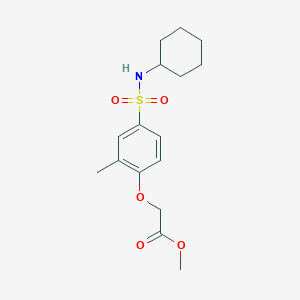
ethyl 1-(5-chloro-2-methoxybenzenesulfonyl)piperidine-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 1-(5-chloro-2-methoxybenzenesulfonyl)piperidine-4-carboxylate, also known as S-2474, is a novel non-steroidal anti-inflammatory drug (NSAID) that has been developed for the treatment of pain and inflammation. S-2474 is a selective inhibitor of cyclooxygenase-2 (COX-2), which is an enzyme that plays a key role in the production of prostaglandins, a group of molecules that are involved in pain and inflammation.
Mecanismo De Acción
Ethyl 1-(5-chloro-2-methoxybenzenesulfonyl)piperidine-4-carboxylate exerts its anti-inflammatory and analgesic effects by selectively inhibiting the activity of COX-2, which is the enzyme responsible for the production of prostaglandins in response to inflammation and injury. By blocking the production of prostaglandins, this compound reduces inflammation and pain without affecting the production of other important molecules such as thromboxane and prostacyclin.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects that contribute to its anti-inflammatory and analgesic properties. These include the inhibition of prostaglandin synthesis, the reduction of leukocyte infiltration into inflamed tissues, and the suppression of cytokine production.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of ethyl 1-(5-chloro-2-methoxybenzenesulfonyl)piperidine-4-carboxylate for lab experiments is its high selectivity for COX-2, which allows for more precise targeting of the inflammatory pathway. However, one limitation of this compound is its relatively short half-life, which can make it difficult to maintain therapeutic levels in vivo.
Direcciones Futuras
There are several potential future directions for research on ethyl 1-(5-chloro-2-methoxybenzenesulfonyl)piperidine-4-carboxylate. One area of interest is the development of new formulations and delivery methods that can improve the pharmacokinetic properties of the drug. Another area of research is the investigation of the potential use of this compound in the treatment of other inflammatory conditions such as arthritis and inflammatory bowel disease. Finally, there is also interest in exploring the potential use of this compound in combination with other drugs for the treatment of pain and inflammation.
Métodos De Síntesis
The synthesis of ethyl 1-(5-chloro-2-methoxybenzenesulfonyl)piperidine-4-carboxylate involves a multi-step process that begins with the reaction of 5-chloro-2-methoxybenzenesulfonyl chloride with piperidine-4-carboxylic acid in the presence of triethylamine to yield the corresponding acid chloride. The acid chloride is then reacted with ethyl alcohol and sodium hydroxide to produce this compound.
Aplicaciones Científicas De Investigación
Ethyl 1-(5-chloro-2-methoxybenzenesulfonyl)piperidine-4-carboxylate has been extensively studied for its potential therapeutic applications in the treatment of pain and inflammation. In preclinical studies, this compound has been shown to be a highly selective COX-2 inhibitor with potent anti-inflammatory and analgesic properties.
Propiedades
IUPAC Name |
methyl 2-[4-(cyclohexylsulfamoyl)-2-methylphenoxy]acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO5S/c1-12-10-14(8-9-15(12)22-11-16(18)21-2)23(19,20)17-13-6-4-3-5-7-13/h8-10,13,17H,3-7,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOWZHIUVZZNERD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NC2CCCCC2)OCC(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-((8-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)amino)-4-oxobutanoic acid](/img/structure/B7716677.png)
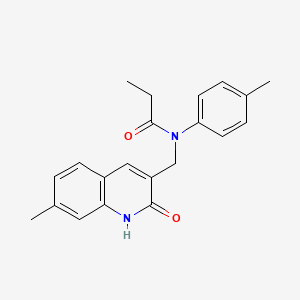

![N-(2,5-dimethylphenyl)-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7716709.png)

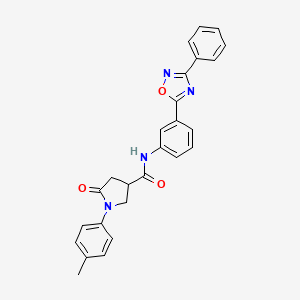

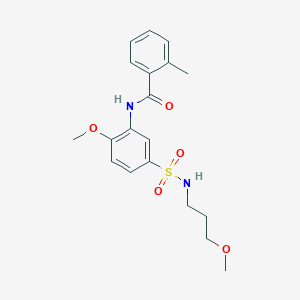
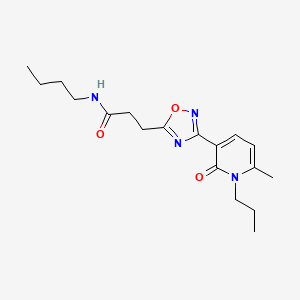
![2-ethoxy-N-(1-isobutyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7716753.png)

![2-[4-(cyclohexylsulfamoyl)phenoxy]-N-(2,4-difluorophenyl)acetamide](/img/structure/B7716764.png)

